![molecular formula C20H19N3O2S2 B2516933 4-butoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide CAS No. 361158-92-1](/img/structure/B2516933.png)
4-butoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide
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Overview
Description
The compound 4-butoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide is a derivative of benzamide, which is a significant pharmacophore in medicinal chemistry due to its biological properties. The structure of this compound suggests that it may exhibit interesting chemical and biological activities, as it contains both a thiazolo[1,3]benzothiazole moiety and a butoxybenzamide fragment.
Synthesis Analysis
The synthesis of related benzamide derivatives has been reported in the literature. For instance, a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized using a microwave-assisted, solvent-free method . Similarly, novel (4-oxothiazolidine-2-ylidene)benzamide derivatives were prepared through a one-pot, multicomponent synthesis involving unsymmetrical thioureas, amines, and methyl bromoacetate . These methods highlight the potential for efficient synthesis of complex benzamide derivatives, which could be applicable to the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often confirmed using spectroscopic techniques such as IR, NMR, and mass spectrometry . Single-crystal X-ray analysis can also be employed to determine the precise three-dimensional arrangement of atoms within the molecule . These techniques would be essential in confirming the structure of the compound .
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions. For example, the synthesis of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide involved a condensation reaction . The reactivity of the thiazolo[1,3]benzothiazole and butoxybenzamide moieties in the target compound would likely be influenced by the presence of electron-donating and electron-withdrawing groups, which could affect its chemical behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. The presence of a butoxy group may affect the lipophilicity of the compound, while the thiazolo[1,3]benzothiazole moiety could impact its electronic properties. The gelation behavior of some N-(thiazol-2-yl)benzamide derivatives has been studied, revealing the importance of non-covalent interactions such as π-π stacking and hydrogen bonding in their supramolecular assembly . These properties are crucial for understanding the drug-like behavior and potential applications of the compound.
Scientific Research Applications
Synthesis and Characterization
A significant portion of the research on compounds related to 4-butoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide involves their synthesis and characterization. For example, novel derivatives of benzamide, such as those incorporating 4-oxothiazolidine moieties, have been developed through a convenient, one-pot, multicomponent synthesis process. These compounds were characterized using various spectroscopic and analytical techniques, showcasing the diversity and complexity of benzamide derivatives in chemical research (Hossaini et al., 2017).
Antioxidant Activity and Toxicity Mitigation
Research has also explored the antioxidant properties of benzothiazole derivatives. In particular, studies on new benzothiazole derivatives have demonstrated their potential in mitigating the initial phase of acetaminophen-induced toxicity through antioxidant activity. These findings underscore the therapeutic potential of benzothiazole derivatives in protecting against oxidative stress and chemical-induced liver damage (Cabrera-Pérez et al., 2016).
Antimicrobial and Anticancer Applications
The antimicrobial and anticancer activities of benzothiazole derivatives have been a focus of several studies. Novel benzimidazole, benzoxazole, and benzothiazole derivatives were synthesized and demonstrated significant antimicrobial activity against various bacterial and fungal strains. Additionally, these compounds exhibited promising anticancer properties, highlighting their potential in the development of new therapeutic agents (Padalkar et al., 2014).
Electrochemical Synthesis Techniques
Electrochemical methods have been employed in the synthesis of benzothiazoles, offering a metal- and reagent-free approach to their production. This method emphasizes the efficiency and environmental friendliness of generating these compounds, which have broad applications in pharmaceuticals and organic materials (Qian et al., 2017).
Mechanism of Action
Target of action
Compounds with similar structures are often used in organic optoelectronic materials due to their planar and rigid backbone as well as an extended π-conjugated structure .
Mode of action
These compounds often have high oxidation stability and charge carrier mobility, which are crucial properties for optoelectronic applications .
Biochemical pathways
They are known to be used in optoelectronic devices such as dye-sensitized solar cells and organic field-effect transistors .
Result of action
The result of the action of these compounds is often seen in their performance in optoelectronic applications. For example, they can contribute to the performance of organic light-emitting diodes (OLEDs) and organic photovoltaics .
properties
IUPAC Name |
4-butoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S2/c1-3-4-11-25-14-7-5-13(6-8-14)19(24)23-20-22-16-10-9-15-17(18(16)27-20)26-12(2)21-15/h5-10H,3-4,11H2,1-2H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHVXOJEASTXQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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